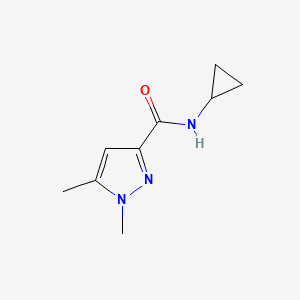![molecular formula C14H18O2 B2495779 2-[(Cyclohexyloxy)methyl]benzaldehyde CAS No. 1443305-16-5](/img/structure/B2495779.png)
2-[(Cyclohexyloxy)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyclohexyloxy)methyl]benzaldehyde, also known as CHMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol. CHMB is a colorless liquid with a pleasant odor and is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Monoterpenes like p-Cymene have shown a range of biological activities including antimicrobial effects. These compounds, found in over 100 plant species, are utilized in medicine and food for their health benefits. Although not directly related to 2-[(Cyclohexyloxy)methyl]benzaldehyde, the study of monoterpenes' antimicrobial properties indicates interest in similar compounds for treating communicable diseases and potentially functionalizing biomaterials and nanomaterials for healthcare applications (Marchese et al., 2017).
Synthetic Applications
Methyl-2-formyl benzoate, known for its pharmacological activities, serves as a precursor in organic synthesis, highlighting the importance of benzaldehyde derivatives in pharmaceutical research. The versatility of such compounds in synthesis suggests potential research applications for this compound in developing new bioactive molecules (Farooq & Ngaini, 2019).
Flavor Chemistry
Branched chain aldehydes are crucial for flavor in foods, derived from amino acids. The understanding of these compounds' production and degradation could be relevant for research into this compound, especially if it possesses similar properties that could contribute to flavor or fragrance applications (Smit, Engels, & Smit, 2009).
Polymerization Research
The study of polymerization of aldehydes, including those with branched hydrocarbon chains, provides insights into the development of new materials with practical applications. This research area could be relevant for exploring this compound in material science and engineering (Kubisa et al., 1980).
Environmental and Health Applications
Research into the epigenetic effects of environmental chemicals, including various aldehydes, underscores the importance of studying compounds like this compound for potential health implications and therapeutic applications (Baccarelli & Bollati, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-[(Cyclohexyloxy)methyl]benzaldehyde may interact with its targets through similar mechanisms.
Biochemical Pathways
Based on its chemical structure, it might be involved in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Propiedades
IUPAC Name |
2-(cyclohexyloxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h4-7,10,14H,1-3,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDXTRTUHHYERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443305-16-5 |
Source


|
| Record name | 2-[(cyclohexyloxy)methyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2495696.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2495698.png)

![5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2495701.png)
![N-benzyl-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2495704.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2495708.png)





![3-[[Cyclopropyl(oxo)methyl]amino]-5-phenyl-2-thiophenecarboxylic acid methyl ester](/img/structure/B2495718.png)
![5-Bromo-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2495719.png)